1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is a synthetic organic compound that features a unique combination of an indole ring, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The chlorinated indole is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperidine Ring Formation: The acetylated indole is then reacted with piperidine under basic conditions to form the piperidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation or metal hydrides to form reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced derivatives of the indole ring.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole ring is known to interact with proteins and nucleic acids, making it a candidate for drug design and development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The indole ring system is a common motif in many pharmaceuticals, and modifications of this compound could lead to new drugs with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with desired characteristics .
Mechanism of Action
The mechanism of action of 1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The piperidine ring and carboxylic acid group can also contribute to binding interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group.
4-chloro-1H-indole: A chlorinated indole without the piperidine and carboxylic acid groups.
1-acetylpiperidine: A piperidine derivative with an acetyl group but lacking the indole ring.
Uniqueness
1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid is unique due to its combination of an indole ring, a piperidine ring, and a carboxylic acid group. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H17ClN2O3 |
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Molecular Weight |
320.77 g/mol |
IUPAC Name |
1-[2-(4-chloroindol-1-yl)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H17ClN2O3/c17-13-4-1-5-14-12(13)6-8-18(14)10-15(20)19-7-2-3-11(9-19)16(21)22/h1,4-6,8,11H,2-3,7,9-10H2,(H,21,22) |
InChI Key |
JFQBSWYRXIEKON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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